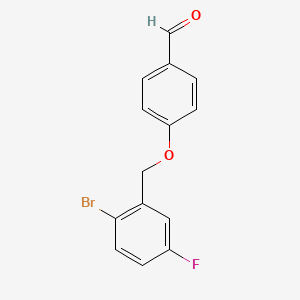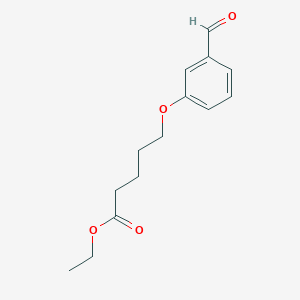
6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone is a synthetic organic compound characterized by the presence of methoxy and hexafluoropropiophenone groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the introduction of methoxy and hexafluoropropiophenone groups onto a suitable aromatic precursor. Common synthetic routes may include:
Nucleophilic Substitution: A methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Fluorination: The hexafluoropropiophenone moiety can be introduced through fluorination reactions, often using reagents like hexafluoropropylene oxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the hexafluoropropiophenone moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as halides or amines are used under appropriate conditions.
Major Products:
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of hexafluoropropanol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone finds applications in several fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the hexafluoropropiophenone moiety can influence the compound’s lipophilicity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methoxy-2,2,3,3,3,3-hexafluoropropiophenone
- 6-Methoxy-2,3’-bipyridine
- 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline
Comparison: 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone is unique due to the presence of both methoxy and hexafluoropropiophenone groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(5-fluoro-2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNKFOPOVOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














